Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the pyrrole ring is achieved using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Esterification: The carboxylate group is introduced through esterification using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group back to the amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Alkyl halides, aryl halides, sodium hydride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.
Medicine
In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents. Its derivatives have shown potential in treating various diseases due to their biological activity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance lipophilicity, facilitating membrane penetration. The carboxylate group can participate in ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-(hydroxymethyl)-1h-pyrrole-2-carboxylate
- Methyl 4-amino-1-(ethyl)-1h-pyrrole-2-carboxylate
- Methyl 4-amino-1-(methyl)-1h-pyrrole-2-carboxylate
Uniqueness
Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 4-amino-1-(methoxymethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-12-5-10-4-6(9)3-7(10)8(11)13-2/h3-4H,5,9H2,1-2H3 |
InChI Key |
IVWZBBWGQOOZHW-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C=C1C(=O)OC)N |
Origin of Product |
United States |
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